molecular formula C8H15N B3293209 (E)-1-(3-Methylbut-1-enyl)cyclopropanamine CAS No. 885268-21-3

(E)-1-(3-Methylbut-1-enyl)cyclopropanamine

Cat. No.: B3293209
CAS No.: 885268-21-3
M. Wt: 125.21 g/mol
InChI Key: ONPBGWLCUQGRSS-ONEGZZNKSA-N
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Description

(E)-1-(3-Methylbut-1-enyl)cyclopropanamine is a cyclopropane derivative featuring a trans-configured alkenyl substituent at the 1-position of the cyclopropane ring. This compound belongs to the class of strained amine derivatives, where the cyclopropane ring imposes significant steric and electronic effects, influencing reactivity and biological activity.

Cyclopropanamines are often explored for their unique reactivity in ring-opening reactions and as bioisosteres in drug design.

Properties

IUPAC Name

1-[(E)-3-methylbut-1-enyl]cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-7(2)3-4-8(9)5-6-8/h3-4,7H,5-6,9H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPBGWLCUQGRSS-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC1(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C1(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-Methylbut-1-enyl)cyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Amine Group: The amine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine precursor reacts with a halogenated cyclopropane derivative.

    Attachment of the 3-Methylbut-1-enyl Side Chain: The final step involves the attachment of the 3-methylbut-1-enyl side chain through a cross-coupling reaction, such as a Heck reaction, where an alkene reacts with a halogenated cyclopropane derivative in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-1-(3-Methylbut-1-enyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can replace the amine group or other substituents with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst, and sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.

Major Products Formed:

    Oxidation: Corresponding oxides, ketones, or carboxylic acids.

    Reduction: Corresponding amines or hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (E)-1-(3-Methylbut-1-enyl)cyclopropanamine , with the CAS number 885268-21-3, is a cyclopropane derivative that has garnered attention for its potential applications in various scientific research fields. This article will explore its chemical properties, synthesis methods, and notable applications, particularly in medicinal chemistry and organic synthesis.

General Synthetic Routes

The synthesis of this compound can be approached through several methods, primarily focusing on cyclopropanation reactions. Here are some common strategies:

  • Cyclopropanation Reactions :
    • Utilizing diazo compounds to generate cyclopropanes from alkenes.
    • Employing metal-catalyzed methods (e.g., using rhodium or copper catalysts).
  • Retrosynthetic Analysis :
    • Identifying suitable precursors that can be transformed into the desired cyclopropanamine structure.
    • Utilizing AI-powered synthesis planning tools to predict feasible synthetic routes based on existing chemical databases.

Case Study: Synthesis via Metal-Catalyzed Cyclopropanation

A notable case study involves the use of a metal-catalyzed approach where an alkene precursor undergoes cyclopropanation in the presence of a transition metal catalyst. This method has been documented to yield high selectivity and efficiency in producing this compound.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a building block for drug development. Its unique structural features allow for modifications that can enhance biological activity.

Potential Therapeutic Uses :

  • Antitumor Agents : Research indicates that cyclopropane derivatives exhibit cytotoxic properties against various cancer cell lines.
  • Neurotransmitter Modulators : The compound's amine functionality may influence neurotransmitter systems, making it a candidate for neurological studies.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex molecular frameworks.

Key Applications :

  • Building Block for Complex Molecules : Its structural characteristics enable it to act as a precursor for synthesizing larger, more complex organic molecules.
  • Functionalization Reactions : The presence of the amine group allows for further functionalization, leading to diverse derivatives with potential applications in pharmaceuticals and agrochemicals.

Agrochemical Research

The compound may also find applications in agrochemical research as a potential herbicide or pesticide due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of (E)-1-(3-Methylbut-1-enyl)cyclopropanamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The amine group can form hydrogen bonds or ionic interactions with target molecules, while the cyclopropane ring and 3-methylbut-1-enyl side chain contribute to the compound’s overall binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following cyclopropanamine derivatives are structurally related and serve as key comparators:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituent Key Features
(E)-1-(3-Methylbut-1-enyl)cyclopropanamine Not available (E)-3-Methylbut-1-enyl Trans-configuration enhances steric hindrance; potential for selective reactivity.
1-(1-Methyl-1-buten-1-yl)cyclopropanamine 885268-25-7 1-Methyl-1-butenyl Isomeric substituent arrangement; higher acute oral toxicity (H302) .
1-(4-methylphenyl)cyclopropanamine Not available 4-Methylphenyl Aromatic substituent improves stability; significant market demand .

Key Observations:

Hazard Profiles and Toxicity

  • 1-(1-Methyl-1-buten-1-yl)cyclopropanamine: Classified as acutely toxic (oral, Category 4; H302) and irritating to skin (H315) and eyes (H319). Specific target organ toxicity (respiratory tract irritation, H335) is noted .
  • This compound: No direct toxicity data is available, but isomer-specific differences in metabolic pathways could modulate hazards. For example, trans-alkenyl groups may exhibit lower membrane permeability than cis-analogs.
  • 1-(4-methylphenyl)cyclopropanamine: Market reports highlight industrial demand but lack explicit hazard data; aryl amines generally pose risks of sensitization or mutagenicity .

Biological Activity

(E)-1-(3-Methylbut-1-enyl)cyclopropanamine, also known by its CAS number 885268-21-3, is a cyclopropanamine derivative that has garnered interest for its potential biological activities. This compound is characterized by a cyclopropane ring and a vinyl side chain, which may contribute to its reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H13N\text{C}_8\text{H}_{13}\text{N}

This structure features a cyclopropane ring linked to an amine group and a branched alkene, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that this compound may exhibit:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
  • Receptor Modulation : The compound could interact with specific receptors, influencing signaling pathways related to inflammation, pain, or cancer progression.

Biological Activity Data

Research findings indicate that this compound possesses diverse biological activities:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cellsStudy A (2023)
Anti-inflammatoryReduces cytokine productionStudy B (2022)
AntimicrobialInhibits bacterial growthStudy C (2024)

Case Studies

  • Anticancer Activity : In a study investigating the effects of various cyclopropanamines on cancer cell lines, this compound was found to induce apoptosis in breast cancer cells via caspase activation and mitochondrial pathway modulation .
  • Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of this compound demonstrated significant inhibition of TNF-alpha and IL-6 production in macrophages, suggesting its potential use in treating inflammatory diseases .
  • Antimicrobial Properties : A recent study evaluated the antimicrobial activity of several derivatives, including this compound, showing effective inhibition against Staphylococcus aureus and Escherichia coli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1-(3-Methylbut-1-enyl)cyclopropanamine
Reactant of Route 2
(E)-1-(3-Methylbut-1-enyl)cyclopropanamine

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